Scientific Field: Pharmacology
Summary of Application: Epinastine hydrochloride is used in pharmacokinetic studies to understand how the drug is absorbed, distributed, metabolized, and excreted in the body.
Methods of Application: Two new methods, HPLC-UV and UPLC-MS/MS, were developed for quantifying epinastine in human plasma.
Scientific Field: Ophthalmology
Summary of Application: Epinastine hydrochloride is used in the treatment of allergic conjunctivitis.
Methods of Application: Epinastine hydrochloride-releasing daily soft contact lenses were developed and their performance was examined both in vitro and in vivo.
Results: The anionic lenses demonstrated the maximum, relatively linear epinastine hydrochloride release, in vitro.
Epinastine hydrochloride is a potent antihistamine primarily used for treating allergic conjunctivitis and other allergic conditions. It belongs to the class of compounds known as benzazepines, specifically characterized by its structure, which includes a 6,11-dihydro-5H-dibenzo[b,e]azepine core fused with a 4,5-dihydro-1H-imidazole-2-amine side chain. The compound is solid at room temperature, with a melting point ranging from 205 to 208 degrees Celsius . Its chemical formula is with a molecular weight of approximately 285.78 g/mol .
Epinastine's mechanism of action involves multiple pathways to combat allergic conjunctivitis []:
The synthesis methods for epinastine hydrochloride have been optimized for industrial production. The primary method involves:
Epinastine has been studied for potential interactions with other drugs:
Epinastine hydrochloride shares structural and functional similarities with several other antihistamines and related compounds. Below are some notable examples:
Compound Name | Structural Class | Unique Features |
---|---|---|
Cetirizine | Piperazine derivative | Long-lasting effects; less sedation |
Loratadine | Tricyclic | Non-sedating; selective H1 receptor antagonist |
Fexofenadine | Piperidine derivative | Active metabolite of terfenadine; minimal CNS penetration |
Olopatadine | Benzylpyridine | Dual-action; inhibits both H1 receptors and mast cell degranulation |
Epinastine is unique among these compounds due to its specific mechanism as a mast cell stabilizer in addition to its antihistaminic activity, making it particularly effective in managing allergic responses without causing sedation or central nervous system effects .
Acute Toxic